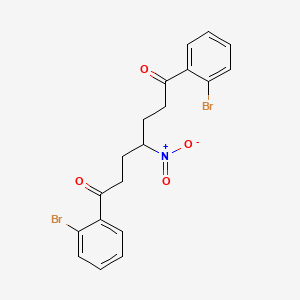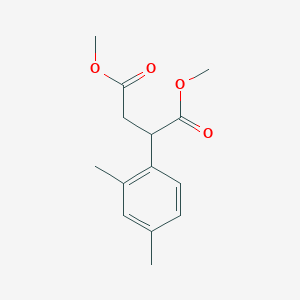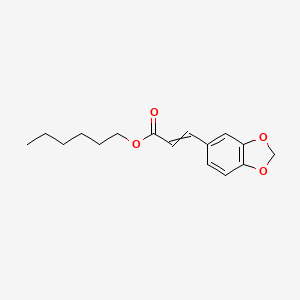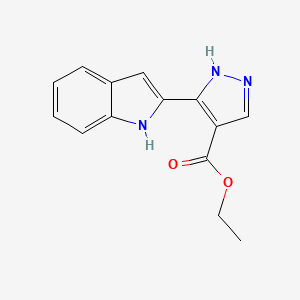![molecular formula C11H12BrNO2S B14223905 Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- CAS No. 830319-77-2](/img/structure/B14223905.png)
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- is a heterocyclic organic compound that features a pyridine ring with a 2-bromophenylsulfonyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- typically involves the reaction of 2-bromobenzenesulfonyl chloride with tetrahydropyridine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate the substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield a nitro-substituted product, while nucleophilic substitution could result in various substituted pyridine derivatives .
Applications De Recherche Scientifique
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromophenylsulfonyl)piperidine: This compound is structurally similar but features a piperidine ring instead of a tetrahydropyridine ring.
2-Bromobenzenesulfonyl Chloride: This is a precursor used in the synthesis of Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-.
Uniqueness
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- is unique due to its combination of a pyridine ring with a 2-bromophenylsulfonyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
830319-77-2 |
|---|---|
Formule moléculaire |
C11H12BrNO2S |
Poids moléculaire |
302.19 g/mol |
Nom IUPAC |
1-(2-bromophenyl)sulfonyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H12BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-4,6-8H,1,5,9H2 |
Clé InChI |
ZXGVHALIVNZQBT-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CN(C1)S(=O)(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)




